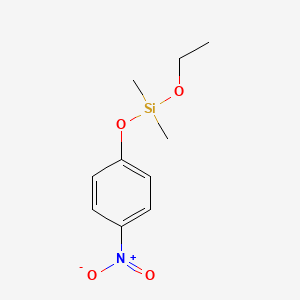
Ethoxy(dimethyl)(4-nitrophenoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxy(dimethyl)(4-nitrophenoxy)silane is an organosilicon compound characterized by the presence of ethoxy, dimethyl, and 4-nitrophenoxy groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(dimethyl)(4-nitrophenoxy)silane typically involves the reaction of 4-nitrophenol with dimethylethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include acids or bases that facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethoxy(dimethyl)(4-nitrophenoxy)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products Formed
Nucleophilic Substitution: Substituted silanes with different alkoxy or amino groups.
Reduction: Amino-substituted silanes.
Oxidation: Oxidized phenoxy derivatives.
Aplicaciones Científicas De Investigación
Ethoxy(dimethyl)(4-nitrophenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in biochemical assays.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethoxy(dimethyl)(4-nitrophenoxy)silane involves its interaction with various molecular targets through its functional groups. The ethoxy and dimethyl groups provide hydrophobic characteristics, while the 4-nitrophenoxy group can participate in electron transfer and redox reactions. These interactions can influence the compound’s reactivity and its ability to modify surfaces or interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylethoxysilane: Lacks the nitrophenoxy group, making it less reactive in certain redox reactions.
Trimethylethoxysilane: Contains an additional methyl group, altering its steric and electronic properties.
Phenoxy(dimethyl)ethoxysilane: Similar structure but without the nitro group, affecting its electron-withdrawing capabilities.
Uniqueness
Ethoxy(dimethyl)(4-nitrophenoxy)silane is unique due to the presence of the 4-nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction with other molecules.
Propiedades
Número CAS |
66298-66-6 |
|---|---|
Fórmula molecular |
C10H15NO4Si |
Peso molecular |
241.32 g/mol |
Nombre IUPAC |
ethoxy-dimethyl-(4-nitrophenoxy)silane |
InChI |
InChI=1S/C10H15NO4Si/c1-4-14-16(2,3)15-10-7-5-9(6-8-10)11(12)13/h5-8H,4H2,1-3H3 |
Clave InChI |
JEVQDTQJNRRLIK-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



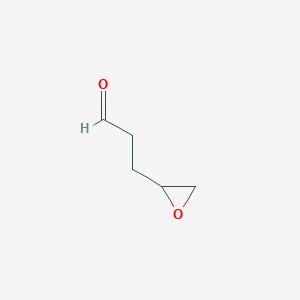
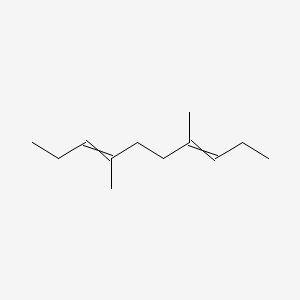
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
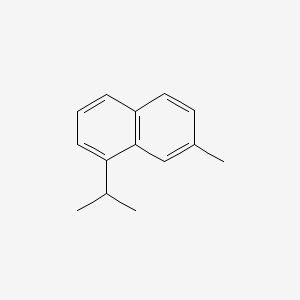
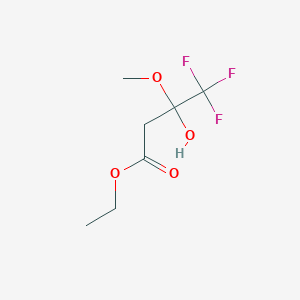
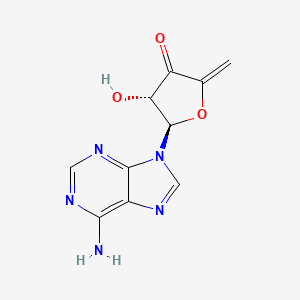
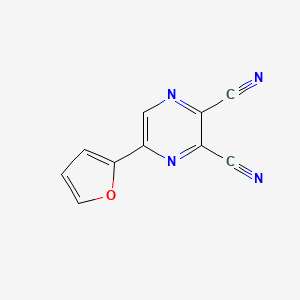
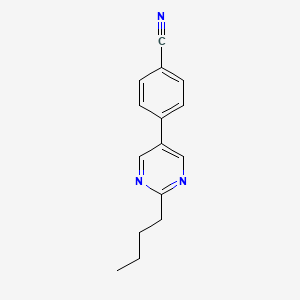
![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
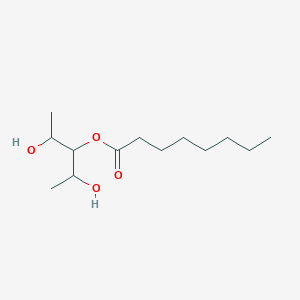
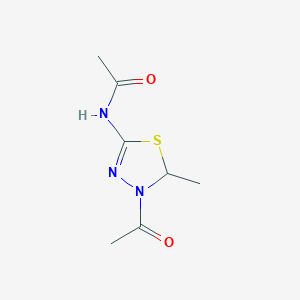
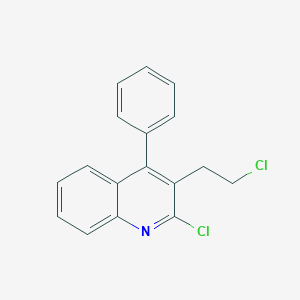
![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
